N-Palmitoyl-O-phosphocholine Serine (PPCS): Biological Function, Pathophysiology, and Clinical Lipidomics
Executive Summary The discovery and structural elucidation of N-Palmitoyl-O-phosphocholine Serine (PPCS) —historically referred to as the unknown metabolite LysoSM-509 —represents a paradigm shift in the diagnosis and th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The discovery and structural elucidation of N-Palmitoyl-O-phosphocholine Serine (PPCS) —historically referred to as the unknown metabolite LysoSM-509 —represents a paradigm shift in the diagnosis and therapeutic monitoring of lysosomal storage disorders[1][2]. As a highly specific and sensitive biomarker, PPCS has revolutionized the clinical approach to Niemann-Pick disease type C (NPC), an ultra-rare, fatal neurovisceral cholesterol trafficking disorder[3][4].
This technical guide provides an in-depth analysis of the biological function and metabolic origins of PPCS, outlines the causality behind its pathological accumulation, and establishes a self-validating analytical framework for its quantification in clinical and drug development settings.
Structural Identity and Biosynthetic Causality
For years, clinical lipidomics identified an anomalous peak at m/z 509 that was highly elevated in NPC patients, provisionally named LysoSM-509[2]. Advanced hydrogen abstraction dissociation–tandem mass spectrometry (HAD-MS/MS) and chemical derivatization ultimately resolved its exact structure: an unusual lipid skeleton comprising an N-acylated and O-phosphocholine adducted serine[1][2].
The Pathophysiological Mechanism of Accumulation
The biological function and accumulation of PPCS are inextricably linked to the failure of lysosomal lipid trafficking. In healthy cells, the NPC1 and NPC2 proteins facilitate the efflux of unesterified cholesterol from the endosomal-lysosomal system[5]. Mutations in either gene cause massive intracellular lipid storage, leading to the expansion of acidic lysosomal compartments[1][4].
The Causality of PPCS Generation:
Substrate Relocation: Due to the pathological expansion of the acidic lysosomal volume in NPC, phosphatidylserines (PS) are aberrantly translocated from the endoplasmic reticulum (ER) and concentrated within the lysosomal fraction[1].
Enzymatic Remodeling: Within this acidic, lipid-dense environment, PS undergoes enzymatic remodeling. N-acyltransferases metabolize phosphatidylserine, linking palmitoyl-CoA to the serine backbone[1].
Biomarker Accumulation: The resulting N-acyl-O-phosphocholineserines (predominantly the palmitoyl variant, PPCS) cannot be efficiently cleared, leading to their massive accumulation and subsequent leakage into the plasma and cerebrospinal fluid (CSF)[1][6].
Caption: Metabolic pathway of PPCS accumulation driven by NPC1/NPC2 lysosomal trafficking dysfunction.
Clinical Diagnostic Utility
Historically, NPC diagnosis relied on the invasive and time-consuming filipin staining of cultured skin fibroblasts[3][5]. The advent of mass spectrometry-based biomarker testing—specifically utilizing PPCS, cholestane-3β,5α,6β-triol (C-triol), and bile acid B—has transitioned the field to rapid, non-invasive, first-line blood diagnostics[3].
While oxysterols like C-triol are widely used, they are prone to artifactual generation via auto-oxidation if samples are mishandled[7]. PPCS, being a distinct synthesized lipid species, offers superior pre-analytical stability. Furthermore, PPCS has demonstrated emerging utility in diagnosing certain Congenital Disorders of Glycosylation (CDGs), indicating its broader role as a marker of complex metabolic stress[8].
Quantitative Diagnostic Cutoffs
Extensive validation using LC-MS/MS has established highly reliable clinical cutoffs for PPCS in plasma, effectively discriminating between NPC1-affected patients, heterozygous carriers, and healthy controls[4][6].
Clinical Cohort
Diagnostic Cutoff
Sensitivity
Specificity
Clinical Implications
Healthy Controls
< 248 ng/mL
N/A
N/A
Baseline physiological lipid turnover.
NPC1 Heterozygotes
< 248 ng/mL
N/A
96.6%
Mild elevation possible, but below diagnostic threshold.
NPC1 Affected
≥ 248 ng/mL
100.0%
96.6%
Definitive indicator of lysosomal lipidosis[4][6].
Note: PPCS is also elevated in Acid Sphingomyelinase Deficiency (ASMD), requiring differential diagnosis via enzymatic assays[9].
Experimental Protocol: LC-MS/MS Quantification of PPCS
To ensure scientific integrity and reproducibility, the quantification of PPCS must employ a self-validating methodology . The critical failure point in lipidomics is matrix effect suppression and variable extraction recovery. To mitigate this, the protocol mandates the use of a stable heavy-isotope internal standard, PPCS-d9 (deuterium-labeled PPCS)[10]. Because PPCS-d9 co-elutes exactly with endogenous PPCS and experiences identical matrix effects, the ratio of their MS/MS signals provides absolute, self-correcting quantification[10].
Step-by-Step Methodology
Sample Preparation: Aliquot 10 µL of human plasma or CSF into a microcentrifuge tube.
Internal Standard Spiking: Add 10 µL of PPCS-d9 working solution (e.g., 500 ng/mL in methanol) to act as the quantitative tracer[10].
Protein Precipitation: Add 100 µL of ice-cold methanol/acetonitrile (1:1, v/v) to precipitate plasma proteins and extract the lipid fraction.
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.
Chromatographic Separation (UHPLC):
Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 50 mm length)[11].
Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A short run time (e.g., 8 minutes) is sufficient for clinical throughput[11].
Tandem Mass Spectrometry (MS/MS):
Operate the mass spectrometer in positive-ion mode using Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM)[11].
Monitor the specific precursor-to-product ion transitions for endogenous PPCS (m/z 509.3 → target fragment) and PPCS-d9 (m/z 518.3 → target fragment).
Beyond initial diagnosis, PPCS serves as a critical pharmacodynamic biomarker in drug development for lysosomal storage diseases.
2-hydroxypropyl-β-cyclodextrin (HPβCD): In clinical trials evaluating intravenous (IV) HPβCD for NPC, plasma PPCS levels were significantly reduced in all treated patients, providing quantitative proof of peripheral treatment efficacy and lipid clearance[4][6]. However, intrathecal (IT) administration did not significantly alter plasma or CSF PPCS levels, highlighting the biomarker's specificity to peripheral vs. central lipid pools[4].
Trehalose Administration: In interventional trials for Niemann-Pick Types A and B, intravenous trehalose administration resulted in a measurable reduction in serum PPCS (LysoSM-509) levels from baseline, correlating with improvements in oxidative stress markers and organomegaly[12].
By integrating PPCS quantification into clinical trial designs, researchers can establish a direct, causal link between therapeutic intervention and the biochemical resolution of lysosomal lipid accumulation.
References
Application of N-Palmitoyl-O-Phosphocholineserine for Diagnosis and Assessment of Response to Treatment in Niemann-Pick Type C disease
Source: PubMed Central (PMC) / Molecular Genetics and Metabolism
URL:[Link]
Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C
Source: MDPI / International Journal of Molecular Sciences
URL:[Link]
Diagnosing NPC - Biomarker Testing
Source: National Niemann-Pick Disease Foundation (NNPDF)
URL:[Link]
Development of a Diagnostic Screening Strategy for Niemann-Pick Diseases Based on Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analyses of N-Palmitoyl-O-phosphocholine-serine and Sphingosylphosphorylcholine
Source: PubMed / Biological and Pharmaceutical Bulletin
URL:[Link]
Impact of Intravenous Trehalose Administration in Patients with Niemann–Pick Disease Types A and B
Source: PubMed Central (PMC) / Journal of Clinical Medicine
URL:[Link]
Study of the Week: Niemann-Pick Disease Type C Biomarker Could Help Diagnose Congenital Disorders of Glycosylation
Source: Patient Worthy
URL:[Link]
N-Palmitoyl-O-phosphocholine Serine in Niemann-Pick C1 disease
Title: N-Palmitoyl-O-phosphocholine Serine (PPCS): A Definitive Biomarker for Niemann-Pick C1 Disease Executive Summary Niemann-Pick type C (NPC) disease is a fatal, neurovisceral lysosomal storage disorder primarily dri...
Author: BenchChem Technical Support Team. Date: April 2026
Title: N-Palmitoyl-O-phosphocholine Serine (PPCS): A Definitive Biomarker for Niemann-Pick C1 Disease
Executive Summary
Niemann-Pick type C (NPC) disease is a fatal, neurovisceral lysosomal storage disorder primarily driven by mutations in the NPC1 gene. Historically, diagnosing NPC1 has been hindered by its heterogeneous clinical presentation and the reliance on time-consuming, qualitative cellular assays like filipin staining. The discovery of N-palmitoyl-O-phosphocholine serine (PPCS)—formerly known in the literature as lysoSM-509—has revolutionized both the diagnostic landscape and therapeutic monitoring of NPC1. This technical whitepaper provides an in-depth analysis of PPCS, detailing its structural elucidation, pathophysiological origins, diagnostic performance, and the self-validating analytical protocols required for its accurate quantification in clinical and research settings.
Structural Elucidation: From LysoSM-509 to PPCS
Initial untargeted metabolomic profiling of NPC patient plasma revealed a highly elevated lipid species with an m/z of 509.3, provisionally named lysosphingomyelin-509 (lysoSM-509) due to its presumed structural similarities to sphingosylphosphorylcholine (1)[1]. However, advanced structural interrogation using hydrogen abstraction/attachment dissociation tandem mass spectrometry (HAD-MS/MS) and chemical derivatization revealed that the molecule was not a sphingomyelin derivative. Instead, it was definitively identified as N-palmitoyl-O-phosphocholine-serine (PPCS), a novel class of lipid characterized by a serine backbone, an N-linked palmitoyl chain, and an O-linked phosphocholine headgroup (2)[2].
Pathophysiological Causality
The accumulation of PPCS in NPC1 is intrinsically linked to the cascade of lysosomal dysfunction. NPC1 mutations disrupt the egress of unesterified cholesterol from late endosomes and lysosomes. This primary accumulation secondarily alters the lipid microenvironment, leading to the functional impairment of lysosomal enzymes, notably acid sphingomyelinase (ASM) (3)[3]. Because PPCS contains a phosphocholine moiety, its degradation is highly dependent on ASM activity. The secondary reduction in ASM activity in NPC1 cells creates a metabolic bottleneck, resulting in the exponential accumulation of PPCS in plasma and cerebrospinal fluid (CSF) (4)[4].
Caption: Pathophysiological cascade leading to PPCS accumulation in NPC1 disease.
Diagnostic Performance and Clinical Utility
PPCS has demonstrated exceptional diagnostic metrics, outperforming traditional oxysterols in specificity. Clinical validation studies have established a definitive plasma cutoff of 248 ng/mL, which flawlessly discriminates NPC1 patients from healthy controls and heterozygous carriers (4)[4]. The only known clinical overlap occurs with Acid Sphingomyelinase Deficiency (ASMD / Niemann-Pick A/B), which can be differentiated using a combined PPCS and sphingosylphosphorylcholine (SPC) ratio strategy (5)[5].
Table 1: Quantitative Diagnostic Performance of Plasma PPCS
Metric
Value
Clinical Significance
Cutoff Concentration
248 ng/mL
Threshold for differentiating NPC1 from healthy controls/carriers.
Sensitivity
100.0%
Ensures zero false negatives during primary biomarker screening.
Specificity
96.6%
High exclusion rate; minor overlap restricted to ASMD patients.
CSF Correlation
High
CSF PPCS levels correlate directly with neurological severity scores.
To ensure absolute trustworthiness and reproducibility across clinical laboratories, the quantification of PPCS relies on a stable-isotope dilution LC-MS/MS methodology. This protocol is designed as a self-validating system: the inclusion of a deuterated internal standard (PPCS-d9) intrinsically corrects for matrix effects, ion suppression, and extraction losses.
Step-by-Step Methodology:
Sample Preparation (Protein Precipitation):
Action: Aliquot 50 µL of plasma or CSF. Add 200 µL of LC-MS grade methanol containing the deuterated internal standard (PPCS-d9).
Causality: Methanol disrupts non-covalent protein-lipid interactions, precipitating bulky plasma proteins while ensuring the highly hydrophobic PPCS remains completely solubilized. The PPCS-d9 standard normalizes any volumetric or ionization discrepancies, validating the quantitative integrity of every single run.
Centrifugation and Extraction:
Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Causality: High-speed, low-temperature centrifugation prevents lipid degradation and ensures the complete pelleting of protein aggregates, which is critical to prevent LC column clogging and maintain system pressure stability.
Action: Inject 5 µL onto a C18 analytical column. Run a binary gradient using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).
Causality: The hydrophobic C18 stationary phase effectively retains the long C16 acyl chain of PPCS, separating it from polar matrix interferences. Formic acid acts as a proton donor, significantly enhancing ionization efficiency for the subsequent mass spectrometry phase.
Tandem Mass Spectrometry (ESI-MS/MS):
Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Selected Reaction Monitoring (SRM) to track the transition of the precursor ion
[M+H]+
(m/z 509.3) to the product ion (m/z 184.1).
Causality: The m/z 184.1 product ion corresponds exclusively to the cleaved phosphocholine headgroup. Monitoring this specific transition eliminates background noise from isobaric lipids, guaranteeing absolute analytical specificity.
Caption: Self-validating LC-MS/MS workflow for the precise quantification of PPCS.
Therapeutic Monitoring: Evaluating HPβCD Efficacy
Beyond diagnosis, PPCS serves as a critical pharmacodynamic biomarker in drug development. In clinical trials evaluating 2-hydroxypropyl-β-cyclodextrin (HPβCD), intravenous (IV) administration resulted in a significant reduction of plasma PPCS levels across all patients (4)[4]. This reduction provides empirical proof of peripheral target engagement, indicating successful clearance of lysosomal cholesterol in hepatic and splenic tissues. Conversely, intrathecal (IT) HPβCD treatment did not significantly alter CSF PPCS levels, suggesting that CNS PPCS elevation may be governed by more complex, localized pathophysiological mechanisms independent of bulk cholesterol clearance.
Conclusion
The identification and validation of N-Palmitoyl-O-phosphocholine Serine marks a paradigm shift in the management of Niemann-Pick C1 disease. By replacing ambiguous, time-intensive cellular assays with high-throughput, highly specific LC-MS/MS quantification, researchers and clinicians can achieve rapid diagnosis and robust therapeutic monitoring. As drug development for NPC1 accelerates, PPCS will remain a cornerstone biomarker for evaluating both disease progression and systemic drug efficacy.
References
Title : Application of N-Palmitoyl-O-Phosphocholineserine for Diagnosis and Assessment of Response to Treatment in Niemann-Pick Type C disease
Source : nih.gov
URL :[Link]
Title : Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery
Source : explorationpub.com
URL :[Link]
Title : Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry
Source : nih.gov
URL :[Link]
Title : Development of a Diagnostic Screening Strategy for Niemann-Pick Diseases Based on Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analyses of N-Palmitoyl-O-phosphocholine-serine and Sphingosylphosphorylcholine
Source : nih.gov
URL :[Link]
Title : Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C
Source : mdpi.com
URL :[Link]
An In-depth Technical Guide to Endogenous vs. Synthetic N-Palmitoyl-O-phosphocholine Serine (PPCS)
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Lipid Class with Significant Diagnostic Implications N-Palmitoyl-O-phosphocholine Serine...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Lipid Class with Significant Diagnostic Implications
N-Palmitoyl-O-phosphocholine Serine (PPCS), a recently identified lipid, has rapidly gained prominence in the biomedical field as a important biomarker for Niemann-Pick disease type C1 (NPC1), a rare and fatal neurodegenerative disorder.[1][2] Initially referred to as lysoSM-509, its precise structure was elucidated through a combination of mass spectrometric analyses and chemical synthesis.[1] PPCS is the most abundant species within a novel class of lipids known as N-acyl-O-phosphocholineserines (APCS).[1] This guide provides a comprehensive technical overview of both endogenous and synthetic PPCS, delving into its biological significance, the methodologies for its synthesis and analysis, and its applications in research and clinical diagnostics.
Endogenous N-Palmitoyl-O-phosphocholine Serine: A Biomarker with an Enigmatic Origin
Endogenous PPCS is a naturally occurring lipid found in various biological matrices, including plasma, cerebrospinal fluid (CSF), liver, and brain tissue.[2][3] Its physiological role in healthy individuals remains largely unknown, with current understanding primarily centered on its pathological accumulation in lysosomal storage disorders.
Biosynthesis and Metabolism: An Uncharted Territory
The precise biosynthetic pathway of endogenous PPCS is currently unknown.[4] Researchers have explored several potential precursors, including N-d5-palmitoylserine, N-d5-palmitoylphosphatidylserine, and d5-palmitic acid, by spiking them into blood samples. However, these experiments did not result in the formation of labeled PPCS, suggesting that these molecules are not direct precursors.[1] The enzymes responsible for its synthesis and the cellular compartments in which this occurs are yet to be identified. Similarly, the metabolic fate and degradation pathway of PPCS have not been elucidated. This lack of knowledge represents a significant gap in our understanding of its biological regulation and a promising area for future research.
Pathophysiological Significance: A Key to Understanding Niemann-Pick Disease Type C1
The primary clinical significance of endogenous PPCS lies in its dramatically elevated levels in patients with Niemann-Pick disease type C1 (NPC1).[2][3][5] NPC1 is a genetic disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes.[5] The accumulation of PPCS in NPC1 is thought to be related to the reduced activity of acid sphingomyelinase, an enzyme also implicated in the disease pathology.[2]
The strong correlation between elevated PPCS levels and NPC1 has established it as a highly sensitive and specific biomarker for the disease.[2][3] Quantitative analysis of PPCS in plasma can effectively distinguish NPC1 patients from healthy controls and carriers of the NPC1 gene mutation.[2][3] Furthermore, CSF levels of PPCS have been shown to correlate with the severity of neurological symptoms in NPC1 patients.[2][6]
The following diagram illustrates the proposed, yet unconfirmed, relationship between NPC1 disease and the accumulation of PPCS.
Caption: Proposed link between NPC1 and elevated PPCS levels.
Synthetic N-Palmitoyl-O-phosphocholine Serine: An Essential Tool for Research and Diagnostics
The chemical synthesis of PPCS has been a critical development, enabling the confirmation of its structure and providing the necessary tools for its accurate quantification in biological samples.[1] Synthetic PPCS and its isotopically labeled analogues are indispensable for the development and validation of analytical methods.
Chemical Synthesis: A Multi-step Process
The synthesis of PPCS is a multi-step process that has been refined to overcome challenges such as the lability of the phosphocholine group.[1] A common strategy involves the following key steps:
Preparation of N-palmitoyl-L-serine ester: L-serine is first protected as a methyl or tert-butyl ester and then acylated with palmitic acid to form the corresponding N-palmitoyl-L-serine ester.[1]
Phosphorylation: The hydroxyl group of the serine moiety is then phosphorylated.[1]
Coupling with Choline: A phosphocholine headgroup is subsequently coupled to the phosphorylated intermediate.[1]
Deprotection: Finally, the ester protecting group is removed to yield the final PPCS product.[1]
The synthesis of isotopically labeled PPCS, such as d5-PPCS or d9-PPCS, follows a similar route using labeled palmitic acid.[1] These labeled internal standards are crucial for accurate quantification by mass spectrometry.
The following diagram outlines a generalized workflow for the chemical synthesis of PPCS.
Caption: Generalized workflow for the chemical synthesis of PPCS.
Applications of Synthetic PPCS
Synthetic PPCS serves several critical functions in the scientific community:
Analytical Standard: It is the primary reference standard for the identification and quantification of endogenous PPCS in biological samples.[1]
Internal Standard: Isotopically labeled synthetic PPCS is used as an internal standard in mass spectrometry-based assays to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.[3]
Research Tool: Synthetic PPCS can be used in in-vitro and in-cellulo experiments to investigate its currently unknown biological functions, such as its interaction with cellular membranes and proteins, and its potential role in cellular signaling pathways.
At present, the therapeutic application of synthetic PPCS has not been explored. Its primary role remains as a critical tool for research and diagnostics.
Analytical Methodologies: Differentiating and Quantifying Endogenous and Synthetic PPCS
The accurate and reliable quantification of PPCS in biological matrices is essential for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[2][3]
Sample Preparation: Extracting PPCS from Complex Matrices
Effective extraction of PPCS from plasma, CSF, or tissue homogenates is a critical first step. A common method involves protein precipitation followed by liquid-liquid extraction.
Detailed Protocol for PPCS Extraction from Human Plasma:
Sample Thawing: Thaw frozen plasma samples on ice.
Internal Standard Spiking: Add a known amount of isotopically labeled internal standard (e.g., d9-PPCS) to each plasma sample.
Protein Precipitation: Precipitate proteins by adding a solvent such as methanol or acetonitrile. Vortex thoroughly.
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
Supernatant Collection: Carefully collect the supernatant containing the lipids, including PPCS.
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen.
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the high sensitivity and selectivity required for the quantification of PPCS, even at low concentrations.
Typical LC-MS/MS Parameters:
Parameter
Typical Setting
Rationale
Liquid Chromatography
Column
C18 reversed-phase column
Provides good retention and separation of lipids based on their hydrophobicity.
Mobile Phase A
Water with a modifier (e.g., 0.1% formic acid)
The aqueous component of the mobile phase.
Mobile Phase B
Acetonitrile or methanol with a modifier
The organic component of the mobile phase for eluting the analyte.
Gradient
A gradient from a lower to a higher percentage of Mobile Phase B
Allows for the efficient elution of a wide range of lipids.
Flow Rate
Typically in the range of 0.2-0.5 mL/min
Optimized for the specific column dimensions and particle size.
Mass Spectrometry
Ionization Mode
Positive Electrospray Ionization (ESI+)
PPCS readily forms positive ions in the ESI source.
MS/MS Mode
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1)
m/z of the protonated PPCS molecule
Selects the ion of interest for fragmentation.
Product Ion (Q3)
m/z of a specific fragment ion of PPCS
The characteristic fragment ion used for quantification.
The following diagram illustrates the typical workflow for the LC-MS/MS analysis of PPCS.
Caption: Workflow for the LC-MS/MS analysis of PPCS.
Quantitative Data Summary
The following table summarizes typical concentrations of PPCS in human plasma, highlighting the significant difference between healthy individuals and NPC1 patients.
A plasma PPCS cutoff of 248 ng/mL provides a sensitivity of 100% and a specificity of 96.6% for identifying NPC1 patients.[2][6]
Future Directions and Unanswered Questions
Despite the significant progress in understanding the role of PPCS as a biomarker, several key questions remain:
What is the precise biosynthetic pathway of endogenous PPCS? Elucidating this pathway will provide critical insights into its regulation and may reveal new therapeutic targets.
What is the normal physiological function of PPCS? Understanding its role in healthy individuals is essential for a complete picture of its biology.
Is PPCS involved in cellular signaling? Investigating its potential as a signaling molecule could open up new avenues of research.
Could synthetic PPCS or its analogues have therapeutic potential? Exploring the pharmacological properties of synthetic PPCS may lead to the development of novel treatments for NPC1 or other related disorders.
Conclusion
N-Palmitoyl-O-phosphocholine Serine has emerged as a pivotal molecule in the study of Niemann-Pick disease type C1. The distinction between its endogenous and synthetic forms is crucial for both research and clinical applications. While endogenous PPCS serves as a highly valuable biomarker, synthetic PPCS provides the essential tools for its accurate measurement and for future investigations into its biological functions. The ongoing research into the biosynthesis, metabolism, and physiological roles of this novel lipid class holds the promise of a deeper understanding of lysosomal storage disorders and the potential for new therapeutic interventions.
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Gnad, F., et al. (2011). A manual for analysis of quantitative proteomics data. Methods in molecular biology, 759, 211–229. [Link]
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Sidhu, R., et al. (2020). Application of N-palmitoyl-O-phosphocholineserine for diagnosis and assessment of response to treatment in Niemann-Pick type C disease. Molecular genetics and metabolism, 129(4), 292–302. [Link]
Sidhu, R., et al. (2020). Application of N-palmitoyl-O-phosphocholineserine for diagnosis and assessment of response to treatment in Niemann-Pick type C disease. Request PDF. [Link]
Shevchenko, A., & Simons, K. (2012). Comprehensive lipidome of human plasma using minimal sample manipulation by liquid chromatography coupled with mass spectrometry. Methods in molecular biology, 858, 25–41. [Link]
Scifo, E., et al. (2018). Mapping Degradation Signals and Pathways in a Eukaryotic N-terminome. Molecular cell, 70(3), 447–458.e4. [Link]
Scifo, E., et al. (2021). Mapping the degradation pathway of a disease-linked aspartoacylase variant. The Journal of biological chemistry, 296, 100652. [Link]
Coute, Y., et al. (2007). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. CSH protocols, 2007, pdb.prot4758. [Link]
Chemical Synthesis and Validation of N-Palmitoyl-O-phosphocholine Serine (PPCS): A Technical Guide for Biomarker Development
Executive Summary For decades, the diagnosis of Niemann-Pick Disease Type C1 (NPC1)—a fatal, neurodegenerative lysosomal storage disorder—relied on invasive skin biopsies and complex cholesterol esterification assays. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For decades, the diagnosis of Niemann-Pick Disease Type C1 (NPC1)—a fatal, neurodegenerative lysosomal storage disorder—relied on invasive skin biopsies and complex cholesterol esterification assays. The discovery of an unknown plasma lipid biomarker, initially designated as "lysoSM-509" due to its mass-to-charge ratio ([M+H]+ m/z 509.3351), revolutionized NPC1 screening. However, structural elucidation revealed that this molecule was not a sphingomyelin derivative, but rather a completely novel lipid class: N-Palmitoyl-O-phosphocholine Serine (PPCS) .
Because PPCS is an endogenous metabolite with no prior commercial availability, its de novo chemical synthesis became a critical bottleneck for clinical laboratories requiring authentic standards and stable isotope-labeled internal standards (e.g., PPCS-d9) for quantitative LC-MS/MS diagnostics . This whitepaper provides an authoritative, step-by-step mechanistic guide to the chemical synthesis, analytical validation, and diagnostic implementation of PPCS.
Part 1: Mechanistic Rationale & Retrosynthetic Strategy
The structure of PPCS is highly unusual: it features an L-serine backbone where the primary amine is acylated with a 16-carbon palmitoyl chain, and the side-chain hydroxyl group is modified with a zwitterionic phosphocholine headgroup .
Retrosynthetic Disconnection & Protecting Group Strategy:
To synthesize PPCS, we must orchestrate three distinct chemical domains without cross-reactivity. The optimal starting material is L-Serine benzyl ester hydrochloride .
Causality of the Benzyl Ester: The C-terminal carboxylic acid must be protected to prevent polymerization during N-acylation and unwanted mixed-anhydride formation during phosphorylation. The benzyl (OBn) group is chosen because it can be quantitatively removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions at the final step. This is strictly orthogonal to both the robust amide bond and the sensitive phosphate ester, ensuring the lipid architecture remains intact .
Fig 1: Stepwise chemical synthesis of PPCS from L-serine benzyl ester.
Part 2: Step-by-Step Experimental Protocols
Step 1: N-Acylation of the Serine Backbone
Objective: Install the hydrophobic lipid tail via nucleophilic acyl substitution.
Reaction: Suspend L-Serine benzyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Activation: Add triethylamine (Et3N, 2.5 eq) dropwise at 0°C.
Causality: Et3N serves a dual purpose. It deprotonates the hydrochloride salt to liberate the nucleophilic primary amine, and it acts as an acid scavenger to neutralize the HCl byproduct generated in the next step, driving the reaction to completion.
Coupling: Slowly add Palmitoyl chloride (1.1 eq) dissolved in DCM. Stir at room temperature for 4 hours.
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using n-hexane/EtOAc (1:1). The disappearance of the ninhydrin-positive starting material and the appearance of a high-Rf UV-active spot confirms amide formation. Validate via 1H-NMR (appearance of a large multiplet at δ 1.25 ppm corresponding to the aliphatic chain).
Step 2: Installation of the Phosphocholine Headgroup (Chabrier Method)
Objective: Construct the zwitterionic headgroup using highly reactive cyclic phosphorus chemistry .
Phosphitylation: Dissolve the N-Palmitoyl-Ser-OBn intermediate (1.0 eq) in anhydrous toluene. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool to -20°C.
Amination (Ring-Opening): Transfer the cyclic phosphate intermediate to a pressure vessel. Add a solution of anhydrous trimethylamine (NMe3) in acetonitrile (excess). Heat to 65°C for 12 hours.
Causality: The five-membered dioxaphospholane ring is highly strained. Heating with NMe3 triggers a regiospecific nucleophilic attack at the methylene carbon of the ring, popping it open to directly yield the phosphocholine moiety .
Self-Validation: 31P-NMR is the definitive validation tool here. The cyclic phosphate intermediate exhibits a characteristic peak at ~17 ppm. Upon successful ring-opening with NMe3, this peak shifts dramatically to ~ -0.5 ppm, confirming the zwitterionic headgroup.
Step 3: Global Deprotection
Objective: Unmask the C-terminal carboxylic acid.
Hydrogenolysis: Dissolve the protected PPCS in a 1:1 mixture of Methanol/Ethyl Acetate. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
Cleavage: Purge the flask and stir under a Hydrogen gas (H2) atmosphere (1 atm) at room temperature for 6 hours.
Causality: Catalytic hydrogenolysis selectively cleaves the benzyl-oxygen bond via homolytic cleavage on the palladium surface. Because the conditions are neutral and non-hydrolytic, the sensitive ester and amide bonds of the lipid remain completely untouched .
Self-Validation: Filter through Celite to remove the catalyst. Confirm the final structure via High-Resolution Mass Spectrometry (HRMS). The exact mass must match the theoretical [M+H]+ of 509.3351 . 1H-NMR must show the complete disappearance of the aromatic protons (δ 7.3-7.4 ppm) and benzylic CH2 protons (δ 5.1 ppm).
Part 3: Analytical Validation & Diagnostic Application
Once synthesized, PPCS (and its deuterated counterpart, PPCS-d9, synthesized using d9-trimethylamine during the ring-opening step) is deployed in clinical LC-MS/MS workflows. The use of a stable isotope-labeled internal standard is mandatory to correct for ion suppression and matrix effects inherent to plasma lipidomics .
Fig 2: LC-MS/MS diagnostic workflow for NPC1 using PPCS biomarker.
Quantitative Data Presentation
The diagnostic power of PPCS relies on Multiple Reaction Monitoring (MRM). In positive ion mode, the collision-induced dissociation of the phosphocholine headgroup consistently yields a highly abundant fragment at m/z 184.1 (the characteristic phosphocholine product ion) .
Table 1: LC-MS/MS Analytical Parameters for NPC1 Biomarkers
Analyte
Role
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Collision Energy (eV)
PPCS
Primary Biomarker
509.3
184.1
30
PPCS-d9
Internal Standard
518.4
184.1
30
SPC
Secondary Biomarker
465.3
184.1
28
Table 2: Comparative Diagnostic Performance in NPC1 Screening
Biomarker
Sensitivity (%)
Specificity (%)
Clinical Matrix
PPCS (lysoSM-509)
>98%
>95%
Plasma / Serum
Sphingosylphosphorylcholine (SPC)
~90%
~85%
Plasma / Serum
Oxysterols (e.g., Cholestane-triol)
~95%
~85%
Plasma / Serum
Data summarized from Maekawa et al. demonstrating that the ratio of PPCS to SPC provides the highest discriminatory power between NPC1 and healthy controls.
References
Sidhu, R., et al. "N-acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease." Journal of Lipid Research, 2019. URL:[Link]
Maekawa, M., et al. "Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C." International Journal of Molecular Sciences, 2019. URL:[Link]
Maekawa, M., et al. "Development of a Diagnostic Screening Strategy for Niemann-Pick Diseases Based on Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analyses of N-Palmitoyl-O-phosphocholine-serine and Sphingosylphosphorylcholine." Biological and Pharmaceutical Bulletin, 2020. URL:[Link]
Zumbuehl, A., et al. "Putting the 'P' into Phospholipids." Chimia, 2011. URL:[Link]
Markweg, E., et al. "Synthesis of ether lipids: natural compounds and analogues." Beilstein Journal of Organic Chemistry, 2023. URL:[Link]
Protocols & Analytical Methods
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Technical Notes & Optimization
Troubleshooting
Part 1: Mechanistic Causality of Isomeric Interferences
Welcome to the Technical Support Center for Coenzyme A Biosynthetic Analytical Workflows . This guide is designed for researchers, bioanalytical scientists, and drug development professionals investigating the Coenzyme A...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Coenzyme A Biosynthetic Analytical Workflows . This guide is designed for researchers, bioanalytical scientists, and drug development professionals investigating the Coenzyme A (CoA) biosynthesis pathway, specifically focusing on resolving isomeric and isobaric interferences during the LC-MS/MS analysis of Phosphopantothenoylcysteine synthetase (PPCS) activity.
PPCS catalyzes the second universal step in CoA biosynthesis, condensing 4′-phosphopantothenate (PPA) with L-cysteine to form 4′-phosphopantothenoylcysteine (PPC)[1]. Because these intermediates are highly polar, phosphorylated, and prone to structural rearrangement, analytical scientists frequently encounter isomeric interferences that skew enzyme kinetic data and inhibit hit-to-lead drug discovery efforts.
Below is our comprehensive, self-validating troubleshooting guide and methodology to ensure absolute scientific integrity in your PPCS assays.
To troubleshoot PPCS assays, one must first understand the chemical causality of the interferences. The CoA biosynthetic pathway intermediates are notoriously difficult to quantify simultaneously due to their physicochemical properties[2].
Phosphate Migration (Positional Isomers): 4′-phosphopantothenate (PPA) contains a phosphate group adjacent to multiple hydroxyl groups. During acidic extraction or thermal stress in the MS source, the phosphate group can undergo non-enzymatic intramolecular migration to the 2′ or 3′ positions. These non-biological positional isomers share the exact same mass and similar MS/MS fragmentation patterns as PPA, leading to false-positive substrate quantification.
In-Source Fragmentation (Isobaric Interference): Heavier downstream intermediates, such as PPC or 4′-phosphopantetheine (P-PantSH), can undergo early collisional activation in the mass spectrometer source[3]. For example, the loss of the cysteine moiety from PPC during ionization can create an isobaric twin ion that perfectly mimics PPA, artificially inflating the apparent substrate concentration.
CoA biosynthesis pathway highlighting PPCS activity and sources of isomeric/isobaric interference.
Part 2: Troubleshooting Q&A
Q1: I am observing split peaks or broad tailing for 4′-phosphopantothenoylcysteine (PPC) in my reverse-phase (RP) LC-MS/MS assay. How do I resolve this?A1: The causality here is poor retention mechanics. PPC is a highly polar, zwitterionic molecule at physiological pH. Standard C18 RP columns fail to retain PPC effectively, causing it to elute in the void volume where it co-elutes with ion-suppressing matrix components and structural isomers.
Resolution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic stationary phase. HILIC leverages a water-enriched layer on the stationary phase, providing excellent retention and sharp peak shapes for phosphorylated CoA intermediates, allowing you to chromatographically resolve PPC from matrix isomers.
Q2: How can I differentiate the true biological 4′-phosphopantothenate (PPA) from its non-biological positional isomers (2′- or 3′-PPA) that arise during sample preparation?A2: Because 2′/3′-PPA and 4′-PPA are exact structural isomers, their Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 298.1 → 79.0) will be identical.
Resolution: You must optimize your chromatographic gradient to separate them temporally. On a ZIC-pHILIC column, the positional isomers will elute at slightly different retention times due to the altered spatial orientation of the phosphate group interacting with the stationary phase. Furthermore, strictly control your sample quenching step (use -80°C cold methanol) to arrest thermodynamic phosphate migration.
Q3: My PPCS inhibitor screening assay shows high background noise in the PPC MRM channel, even in negative controls. What is the cause?A3: This is a classic case of in-source fragmentation[3]. If your assay utilizes a coupled enzyme system (e.g., CoaBC bifunctional enzyme in Mycobacterium tuberculosis[4]), downstream products like P-PantSH can fragment in the ESI source. If the fragment mass matches PPC, the quadrupole will pass it through.
Resolution: Lower the declustering potential (DP) or cone voltage on your mass spectrometer to achieve "softer" ionization. While this may slightly reduce overall signal intensity, it will eliminate the isobaric background noise caused by in-source fragmentation, establishing a self-validating baseline.
Part 3: Standardized Experimental Protocol
To ensure a self-validating system, the following protocol integrates cold-quenching (to prevent isomerization) and HILIC separation (to resolve existing isomers).
Enzyme Reaction: Incubate purified PPCS (or CoaBC) with 4′-phosphopantothenate (100 µM), L-cysteine (1 mM), and the appropriate nucleoside triphosphate (CTP for prokaryotes, ATP for eukaryotes[5]) in 50 mM Tris-HCl (pH 7.6) at 37°C.
Isomer-Arresting Quench: At designated time points, quench 50 µL of the reaction by immediately adding 200 µL of pre-chilled (-80°C) extraction solvent (Methanol:Acetonitrile:Water, 40:40:20, v/v/v) containing stable-isotope labeled internal standards (e.g., 13C-PPA). Causality: The extreme cold and organic crash instantly denature the enzyme and thermodynamically freeze the phosphate group, preventing 2′/3′ migration.
Centrifugation: Centrifuge at 16,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.
HILIC LC-MS/MS Analysis:
Column: SeQuant ZIC-pHILIC (150 × 2.1 mm, 5 µm).
Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).
Mobile Phase B: 100% Acetonitrile.
Gradient: Start at 80% B, hold for 2 min, ramp to 20% B over 10 min, hold for 3 min, return to 80% B.
Detection: Electrospray ionization in negative mode (ESI-).
Optimized LC-MS/MS workflow for resolving PPCS isomeric interference.
Part 4: Quantitative Data Presentation
The following table summarizes the optimized MRM parameters required to track PPCS activity while actively monitoring for known isomeric and isobaric interferences.
Target Metabolite
Precursor Ion [M-H]⁻ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Expected RT (HILIC, min)
Known Isomeric / Isobaric Interferences
4′-Phosphopantothenate (PPA)
298.1
79.0
-25
4.2
2′-PPA, 3′-PPA (Non-enzymatic isomers)
4′-Phosphopantothenoylcysteine (PPC)
401.1
136.0
-30
5.8
Isobaric matrix thiols
4′-Phosphopantetheine (P-PantSH)
357.1
79.0
-28
4.9
In-source fragmentation of PPC
13C-PPA (Internal Standard)
301.1
79.0
-25
4.2
None
Note: The product ion m/z 79.0 corresponds to the phosphate group (PO3-). Because this is common to all phosphorylated intermediates, chromatographic separation (Expected RT) is the mandatory validating factor for peak assignment.
References
Mendes, V., et al. (2021). "Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity." ACS Infectious Diseases. Available at:[Link][1]
Spry, C., et al. (2026). "The Plasmodium falciparum PPCS is a unique heteromeric complex with prokaryote-like activity and is a target of pantothenate analogs." PubMed Central (PMC). Available at:[Link][5]
Ravasco, J. M. J. M., et al. (2017). "Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples." RSC Advances. Available at:[Link][2]
Frank, A., et al. (2020). "Evaluation of Sibling and Twin Fragment Ions Improves the Structural Characterization of Proteins by Top-Down MALDI In-Source Decay Mass Spectrometry." Analytical Chemistry. Available at:[Link][3]
Technical Support Center: PPCS Diagnostic Assays & Inter-Laboratory Harmonization
Welcome to the Technical Support Center for the quantification of N-Palmitoyl-O-Phosphocholineserine (PPCS). As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in inter-labo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the quantification of N-Palmitoyl-O-Phosphocholineserine (PPCS). As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in inter-laboratory comparisons of PPCS diagnostic assays for Niemann-Pick Type C (NPC) disease.
Historically, PPCS (also known as lysoSM-509) assays suffered from high inter-laboratory variance because they lacked standard curves prepared from authentic compounds 1. By implementing synthesized authentic standards and deuterated internal standards, laboratories can now establish accurate reference ranges and enable direct inter-laboratory data comparison 1.
Standardized LC-MS/MS Workflow
To achieve cross-site harmonization, your analytical workflow must be a self-validating system. The integration of a deuterated internal standard (IS) at the earliest stage mathematically nullifies downstream extraction losses and ionization suppression.
LC-MS/MS Workflow for PPCS Diagnostic Assay Harmonization.
Action: Aliquot 50 µL of patient plasma (EDTA) or CSF into a microcentrifuge tube. Immediately spike with 10 µL of deuterated PPCS internal standard (d-PPCS).
Causality: EDTA prevents coagulation without introducing metal ions that cause adduct formation during mass spectrometry. Early IS integration ensures that any volumetric errors or matrix effects during extraction affect the endogenous PPCS and the IS equally, enabling accurate ratiometric quantification.
Protein Precipitation (Extraction):
Action: Add 200 µL of ice-cold methanol/acetonitrile (1:1, v/v) to the sample. Vortex vigorously for 2 minutes, then incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
Causality: The organic solvent denatures and precipitates plasma proteins that would otherwise clog the LC column and suppress the MS signal. The cold temperature maximizes protein precipitation.
Supernatant Recovery & Drying:
Action: Transfer the supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the residue in 50 µL of the initial LC mobile phase.
Causality: Drying and reconstituting concentrates the analyte and ensures the sample solvent matches the LC starting conditions, preventing chromatographic peak broadening.
Liquid Chromatography (LC) Separation:
Action: Inject 5 µL onto a reverse-phase C18 column. Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: Chromatographic separation isolates PPCS from isobaric lipid species and bulk phospholipids, minimizing ion suppression in the MS source.
Tandem Mass Spectrometry (MS/MS) Detection:
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Causality: MRM provides the highest sensitivity and specificity by filtering out background noise, ensuring that only molecules with the exact mass and fragmentation pattern of PPCS are quantified 1.
Inter-Laboratory Diagnostic Performance Data
When utilizing the authentic synthesized compound for standard curves, laboratories should benchmark their performance against the following validated metrics:
Metric
Diagnostic Value
Causality / Clinical Implication
Plasma Cutoff
248 ng/mL
Discriminates NPC1 affected individuals from controls and carriers 2.
Sensitivity
100.0%
Ensures no false negatives for classical NPC1 presentation 1.
Specificity
96.6%
High specificity, though limited by ASMD overlap requiring reflex testing 1.
AUC
0.9992
Demonstrates excellent overall diagnostic performance across validated labs 1.
Troubleshooting Guides & FAQs
Q: Why are our PPCS quantification results deviating from partner laboratories during cross-validation?A: Inter-laboratory variance in PPCS assays historically stems from the use of non-authentic standard curves. Without a synthesized authentic compound and its deuterated internal standard, assay accuracy is impaired, making direct inter-laboratory data comparison impossible 1. Ensure your lab is utilizing the authentic synthesized PPCS standard to establish reference ranges.
Q: We are observing false positives in our NPC1 diagnostic cohort. What is the mechanistic cause?A: PPCS contains a phosphocholine group, and its accumulation is mechanistically linked to reduced acid sphingomyelinase activity 3. Because of this shared pathway, PPCS is also elevated in patients with Acid Sphingomyelinase Deficiency (ASMD) [[1]](). To resolve this, implement a self-validating orthogonal testing system: reflex any PPCS-positive samples to an acid sphingomyelinase functional assay or SMPD-1 molecular testing 1.
Diagnostic Logic for Resolving PPCS Overlap in NPC1 and ASMD.
Q: What causes signal suppression during the MS/MS phase, and how can we monitor it?A: Signal suppression is typically caused by co-eluting bulk phospholipids resulting from incomplete protein precipitation. The deuterated internal standard acts as your self-validating control here: if the absolute peak area of the d-PPCS drops significantly in patient samples compared to solvent blanks, matrix suppression is occurring. To resolve this, optimize your LC gradient to better separate PPCS from the solvent front, or incorporate a Solid-Phase Extraction (SPE) cleanup step prior to LC injection.
References
Application of N-Palmitoyl-O-Phosphocholineserine for Diagnosis and Assessment of Response to Treatment in Niemann-Pick Type C disease - nih.gov - 1
Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery - explorationpub.com - 3
Application of N-palmitoyl-O-phosphocholineserine for diagnosis and assessment of response to treatment in Niemann-Pick type C disease - nih.gov - 2
Title: Validation of PPCS as a Next-Generation Biomarker for Niemann-Pick Disease Type C1: A Comparative Technical Guide Introduction Niemann-Pick disease type C1 (NPC1) is a rare, fatal, autosomal recessive neuroviscera...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validation of PPCS as a Next-Generation Biomarker for Niemann-Pick Disease Type C1: A Comparative Technical Guide
Introduction
Niemann-Pick disease type C1 (NPC1) is a rare, fatal, autosomal recessive neurovisceral lysosomal storage disorder[1]. Historically, the definitive diagnosis of NPC1 relied on the cumbersome and invasive filipin staining of cultured skin fibroblasts. The discovery of blood-based biomarkers has revolutionized the diagnostic landscape, reducing the average diagnostic delay from years to weeks[2]. Among these, N-palmitoyl-O-phosphocholineserine (PPCS)—formerly known as the enigmatic "lyso-SM-509"—has emerged as a highly sensitive and specific lipid biomarker[3]. This guide provides an objective, data-driven comparison of PPCS against traditional biomarkers, detailing the mechanistic rationale and validated analytical workflows necessary for clinical implementation.
For years, a lipid species with an m/z of 509.3351 was recognized as a hallmark of NPC1 and Acid Sphingomyelinase Deficiency (ASMD), but its exact chemical structure remained elusive, earning it the placeholder name "lyso-SM-509"[3].
Mechanistic Origin: The primary defect in NPC1 involves mutations in the NPC1 or NPC2 genes, which encode proteins responsible for the efflux of unesterified cholesterol from late endosomes and lysosomes[4]. The massive accumulation of cholesterol secondarily inhibits lysosomal hydrolases, leading to the buildup of sphingomyelin and other glycosphingolipids[5]. Through an uncharacterized biosynthetic pathway, this lipid dysregulation drives the generation of N-acyl-O-phosphocholineserines (APCS), with PPCS being the most abundant species[6].
Structural Elucidation: Advanced mass spectrometric analyses, including high-accuracy mass determination and chemical derivatization, eventually confirmed that lyso-SM-509 is PPCS[7]. Unlike classical sphingolipids, PPCS possesses an unusual serine backbone adducted with an N-palmitoyl chain and an O-phosphorylcholine group[7].
Pathophysiological cascade linking NPC1 mutations to the accumulation of C-triol and PPCS.
Comparative Performance Analysis
To objectively evaluate PPCS, it must be benchmarked against the established standard, cholestane-3β,5α,6β-triol (C-triol), and the bile acid derivative trihydroxycholanic acid glycinate (TCG)[4].
While PPCS achieves a remarkable 100% sensitivity and up to 96.6% specificity for NPC1, it is also highly elevated in ASMD[8]. To resolve this overlap, modern diagnostic strategies employ a multiplexed approach, measuring both PPCS and sphingosylphosphorylcholine (SPC). SPC is significantly elevated in ASMD but remains normal in NPC1, providing a reliable metabolic signature to differentiate the two conditions[1].
Table 1: Quantitative Comparison of NPC1 Biomarkers
Experimental Methodology: Self-Validating LC-MS/MS Protocol for PPCS
The following protocol details a rapid, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of PPCS and SPC[10].
Scientific Rationale & Trustworthiness: Traditional liquid-liquid extractions can lead to variable recovery of polar lipids. A direct protein precipitation method ensures quantitative recovery of the zwitterionic PPCS molecule. The inclusion of a stable isotope-labeled internal standard (PPCS-d3) acts as a self-validating mechanism, correcting for matrix effects, volumetric losses, and ion suppression during electrospray ionization.
Step-by-Step Workflow:
Sample Preparation: Aliquot 10 µL of human plasma or serum into a microcentrifuge tube.
Internal Standard Spiking: Add 100 µL of ice-cold methanol containing 10 ng/mL of deuterated internal standard (PPCS-d3) and nor-SPC[10]. Causality: Adding the internal standard in the precipitation solvent ensures immediate stabilization and normalizes all subsequent extraction variances.
Protein Precipitation: Vortex vigorously for 30 seconds to disrupt lipid-protein complexes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Chromatographic Separation: Inject the supernatant onto a C18 monolith short column (e.g., 2.1 mm i.d. × 10 mm, 10 μm)[10]. Causality: A monolithic column permits a high flow rate (1.0 mL/min) without excessive backpressure, enabling a rapid run time of 1.2 minutes suitable for clinical screening[10].
Mass Spectrometry (SRM Mode): Utilize a Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode. Monitor the specific reaction monitoring (SRM) transitions: m/z 509.3 → 184.1 for PPCS, and m/z 512.3 → 184.1 for PPCS-d3[10]. Causality: The m/z 184 product ion corresponds to the phosphocholine headgroup, guaranteeing high specificity and eliminating isobaric interference from non-choline lipids[10].
Self-validating LC-MS/MS analytical workflow for the rapid quantification of PPCS.
Clinical Implementation: The Diagnostic Algorithm
Because PPCS levels overlap between NPC1 and ASMD, it cannot be used in isolation[8]. The integration of PPCS and SPC into a single multiplexed LC-MS/MS assay provides a definitive algorithmic pathway[5][10]. A PPCS cutoff of approximately 1.4 ng/mL (or higher depending on the specific laboratory calibration) flags a patient for an LSD[3]. Subsequent evaluation of SPC distinguishes the specific etiology[1].
Multiplexed diagnostic algorithm utilizing PPCS and SPC to differentiate NPC1 from ASMD.
Conclusion
The validation of PPCS as the chemical identity of lyso-SM-509 marks a significant milestone in NPC1 diagnostics[7]. While oxysterols like C-triol remain foundational[2], PPCS offers exceptional sensitivity and correlates strongly with disease severity[3]. By implementing a self-validating, multiplexed LC-MS/MS protocol that simultaneously measures PPCS and SPC, clinical laboratories can achieve rapid, high-confidence differentiation between NPC1 and ASMD, ultimately accelerating therapeutic intervention for these devastating disorders[10].
References
A novel, highly sensitive and specific biomarker for Niemann-Pick type C1 disease - PMC. nih.gov. 3
Biomarker Validation in NPC1: Foundations for Clinical Trials and Regulatory Alignment - PMC. nih.gov.1
Application of N-Palmitoyl-O-Phosphocholineserine for Diagnosis and Assessment of Response to Treatment in Niemann-Pick Type C disease - PMC. nih.gov. 8
Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery - Open Exploration Publishing. explorationpub.com. 9
Advancing Diagnosis and Treatment of Niemann-Pick C disease through Biomarker Discovery - PMC. nih.gov. 4
Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry - PMC. nih.gov. 5
(PDF) N-Acyl-O-phosphocholineserines: structures of a novel class of lipids that are biomarkers for Niemann-Pick C1 disease - ResearchGate. researchgate.net. 6
Development of a Diagnostic Screening Strategy for Niemann–Pick Diseases Based on Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analyses … - J-Stage. jst.go.jp. 10
Unlocking N-Palmitoyl-O-phosphocholine Serine (PPCS): A Comparative Guide to Biomarker Resolution in NPC1 Heterozygotes
Executive Summary Niemann-Pick disease type C1 (NPC1) is a rare, life-limiting neurovisceral lysosomal storage disorder. For decades, the diagnostic odyssey for NPC1 was hindered by invasive fibroblast filipin staining.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Niemann-Pick disease type C1 (NPC1) is a rare, life-limiting neurovisceral lysosomal storage disorder. For decades, the diagnostic odyssey for NPC1 was hindered by invasive fibroblast filipin staining. The discovery of blood-based lipid biomarkers, specifically N-palmitoyl-O-phosphocholine-serine (PPCS)—formerly known as lysoSM-509—has fundamentally accelerated clinical diagnostics and therapeutic monitoring. However, as assay sensitivity has improved, a new challenge has emerged for drug development professionals and clinical scientists: resolving the biochemical overlap between true NPC1 homozygotes and asymptomatic NPC1 heterozygotes (carriers). This guide provides a rigorous, data-driven comparison of PPCS against alternative biomarkers, detailing the causality of its accumulation and providing a self-validating LC-MS/MS protocol for precise quantification.
Pathophysiology: The Mechanistic Origins of PPCS
To utilize a biomarker effectively, one must understand its biological causality. PPCS is not a classical intermediate in the standard sphingolipid metabolic pathway. Instead, it is an accumulated metabolite generated via a metabolic shunt when primary lysosomal efflux mechanisms fail [1].
In NPC1 deficiency, mutations in the NPC1 gene cripple the transmembrane protein responsible for exporting unesterified cholesterol from late endosomes and lysosomes. This primary defect creates a secondary bottleneck in sphingolipid trafficking. The resulting accumulation of sphingomyelin triggers a compensatory reaction that combines L-serine and palmitoyl-CoA, generating PPCS [2]. In NPC1 heterozygotes, a single functional allele maintains sufficient cholesterol efflux to prevent overt clinical disease, but the subclinical lysosomal stress is still sufficient to trigger mild PPCS generation.
Fig 1: Mechanistic pathway of PPCS generation in NPC1 deficiency.
Comparative Biomarker Landscape
When designing clinical trial endpoints or diagnostic panels, researchers must weigh PPCS against other validated NPC1 biomarkers, such as Cholestane-3β,5α,6β-triol (C-triol) and Trihydroxycholanic acid glycinate (TCG).
Table 1: Comparative Performance of NPC1 Plasma Biomarkers
Biomarker
Metabolic Origin
Diagnostic Sensitivity / Specificity
Heterozygote (Carrier) Dynamics
Key Differentiator
PPCS (lysoSM-509)
Sphingolipid metabolic shunt
100.0% / 96.6%
~10% of carriers exceed the NPC1 diagnostic cutoff
Highly responsive to IV HPβCD therapy; overlaps with ASMD.
C-triol
Non-enzymatic cholesterol oxidation
>95% / >90%
Moderate elevation; distinct from affected patients
Prone to artifactual generation if samples are mishandled.
TCG
Bile acid derivative of C-triol
100% / >98%
Minimal overlap; highly specific
Superior for newborn screening (dried blood spots).
SPC
Sphingomyelin deacylation
Low in NPC1
Normal levels
Used to differentiate ASMD (highly elevated) from NPC1.
While TCG offers superior specificity for newborn screening, PPCS remains an invaluable pharmacodynamic biomarker. Clinical trials have demonstrated that plasma PPCS levels are significantly and rapidly reduced following intravenous (IV) 2-hydroxypropyl-β-cyclodextrin (HPβCD) treatment, making it a critical tool for evaluating peripheral therapeutic efficacy [3].
Quantitative Resolution: Decoding the Heterozygote Overlap
The primary analytical challenge with PPCS is the biochemical overlap between healthy controls, NPC1 heterozygotes, and true NPC1 patients. A rigorously validated plasma cutoff of 248 ng/mL provides 100.0% sensitivity and 96.6% specificity [3]. However, approximately 10% of NPC1 carriers present with PPCS levels above this diagnostic threshold [4].
Because Acid Sphingomyelinase Deficiency (ASMD) also causes extreme PPCS elevations, molecular testing for SMPD-1 or concurrent measurement of Sphingosylphosphorylcholine (SPC) is required for final differential diagnosis [1].
Self-Validating LC-MS/MS Methodology
To distinguish a high-end heterozygote (e.g., 260 ng/mL) from a low-end homozygote, analytical precision is paramount. As an application scientist, I mandate the use of a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing a stable isotope-labeled internal standard.
Fig 2: Self-validating LC-MS/MS workflow for PPCS quantification.
Step-by-Step Protocol & Causality
Step 1: Sample Preparation & Internal Standard Spiking
Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of deuterated internal standard (d5-PPCS) at a known concentration.
Causality: The addition of d5-PPCS at the very first step is the cornerstone of a self-validating assay. Because d5-PPCS is chemically identical to endogenous PPCS (differing only in mass), it experiences the exact same extraction losses and ionization suppression. This perfectly normalizes matrix effects across diverse patient samples [2].
Step 2: Protein Precipitation
Action: Add 200 µL of a Methanol:Acetonitrile (1:1, v/v) mixture. Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: This specific solvent ratio effectively denatures and crashes plasma proteins while maintaining the solubility of highly hydrophobic, amphiphilic lipids like PPCS. Using pure acetonitrile often leads to co-precipitation of target lipids, whereas this blend prevents analyte loss in the pellet.
Step 3: Liquid Chromatography (LC) Separation
Action: Transfer the supernatant to an LC vial. Inject 5 µL onto a C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of water/formic acid and acetonitrile/formic acid.
Causality: A C8 column is strategically chosen over a traditional C18 column. The long palmitoyl chain of PPCS interacts too strongly with C18 stationary phases, leading to peak broadening and carryover. The C8 phase ensures sharp peak shapes and shorter run times, critical for high-throughput clinical screening.
Step 4: Tandem Mass Spectrometry (MS/MS) Detection
Action: Analyze the eluent in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition for PPCS (m/z 509.3 → 184.1) and d5-PPCS (m/z 514.3 → 184.1).
Causality: The product ion at m/z 184.1 corresponds to the cleaved phosphocholine headgroup. Monitoring this specific transition ensures absolute structural specificity, filtering out isobaric lipid interferences that could artificially inflate the apparent PPCS concentration and misclassify a heterozygote.
Step 5: Data Analysis & Self-Validation Criteria
Action: Calculate the area ratio of PPCS to d5-PPCS and plot against a 6-point calibration curve.
Causality (The Validation Loop): The assay validates itself per run. If the absolute peak area of the d5-PPCS internal standard drops by >50% compared to a neat solvent injection, the system flags a severe matrix effect, and the sample is automatically queued for re-extraction. This prevents false negatives in highly lipemic samples.
References
Application of N-Palmitoyl-O-Phosphocholineserine for Diagnosis and Assessment of Response to Treatment in Niemann-Pick Type C disease. nih.gov.
Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery.
Biomarker Validation in NPC1: Foundations for Clinical Trials and Regul
Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C. nih.gov.
Mechanistic Divergence: Endogenous Catalysis vs. Synthetic Inhibition
An In-Depth Comparative Guide: Endogenous Substrates vs. Synthetic Derivatives of Phosphopantothenoylcysteine Synthetase (PPCS) As the demand for novel antimicrobial targets intensifies, the Coenzyme A (CoA) biosynthesis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide: Endogenous Substrates vs. Synthetic Derivatives of Phosphopantothenoylcysteine Synthetase (PPCS)
As the demand for novel antimicrobial targets intensifies, the Coenzyme A (CoA) biosynthesis pathway has emerged as a critical focal point. At the heart of this pathway lies Phosphopantothenoylcysteine Synthetase (PPCS) , an enzyme responsible for the second step of CoA biosynthesis: the ATP- or CTP-dependent condensation of 4′-phosphopantothenate (PPA) and L-cysteine to form 4′-phosphopantothenoylcysteine[1].
From an application and drug development standpoint, the divergence in nucleotide dependency between prokaryotic and eukaryotic PPCS presents a profound therapeutic window. Human PPCS (Type II) is strictly ATP-dependent, whereas most bacterial pathogens utilize Type I or Type III PPCS, which are strictly CTP-dependent[2][3]. This guide provides a rigorous comparison of endogenous PPCS substrates and synthetic derivatives, elucidating their kinetic behaviors, structural mechanisms, and experimental validation protocols.
To design effective synthetic derivatives, we must first understand the endogenous catalytic mechanism. PPCS operates via an acyl-nucleotide intermediate. In bacteria, PPA reacts with CTP to form a 4′-phosphopantothenoyl-CMP intermediate , releasing inorganic pyrophosphate (PPi). L-cysteine then attacks this mixed anhydride intermediate to form the final product[3].
Synthetic derivatives are engineered to exploit this mechanism through two primary strategies:
Transition-State/Intermediate Mimics: Compounds like "Phosphodiester 3" mimic the cytidylate intermediate. By replacing the labile acyl-phosphate linkage with stable phosphodiester or sulfamate linkages, these molecules act as tight-binding, slow-onset inhibitors[3].
Allosteric/Uncompetitive Inhibitors: Small molecules like "Compound 1f" or natural product derivatives like "Adipostatin E" bind to cryptic allosteric sites or trap the enzyme-substrate complex, preventing catalytic turnover[2][4].
Figure 1: Catalytic mechanism of PPCS and the intervention points of synthetic derivatives.
Quantitative Performance Comparison
When evaluating synthetic derivatives against endogenous substrates, kinetic parameters (
Km
,
Ki
,
IC50
) dictate therapeutic viability. Endogenous substrates typically exhibit high micromolar affinities, allowing synthetic derivatives engineered with nanomolar affinities to effectively outcompete them or lock the enzyme in an inactive state.
Table 1: Kinetic Comparison of Endogenous Substrates vs. Synthetic PPCS Derivatives
Application Insight: The data above illustrates a fundamental principle of rational drug design. By synthesizing a molecule that mimics the CTP-dependent intermediate (Phosphodiester 3), researchers achieved a 1000-fold selectivity for bacterial PPCS over human PPCS, neutralizing the risk of off-target human toxicity[3].
To establish the trustworthiness of these kinetic claims, the experimental assay must be a self-validating system. Because PPCS catalysis yields inorganic pyrophosphate (PPi) as a byproduct of CTP/ATP hydrolysis, we utilize a coupled Malachite Green High-Throughput Screening (HTS) Assay .
Causality Check: Malachite green detects inorganic phosphate (Pi), not PPi. Therefore, we must couple the reaction with inorganic pyrophosphatase. This not only allows detection but cleaves one molecule of PPi into two molecules of Pi, effectively doubling our signal-to-noise ratio and pulling the reaction forward to prevent product inhibition.
Step-by-Step Protocol: Coupled Malachite Green Assay for PPCS Inhibition
Enzyme Preparation: Purify recombinant bacterial PPCS (e.g., Mtb CoaB) using Ni-NTA affinity chromatography. Dialyze into assay buffer (50 mM Tris-HCl pH 7.5, 10 mM
MgCl2
, 50 mM KCl).
Master Mix Assembly: Prepare a reaction mix containing endogenous substrates at their respective
Km
values (e.g., 45 μM PPA, 30 μM L-cysteine, 25 μM CTP). Add 0.1 U/reaction of inorganic pyrophosphatase.
Inhibitor Titration: Dispense the synthetic derivative (e.g., Compound 1f) in a 12-point serial dilution (0.1 nM to 100 μM) into a 384-well clear-bottom plate.
Reaction Initiation: Add the PPCS/Master Mix to the inhibitor plate to initiate catalysis. Incubate at 37°C for 30 minutes. Control: Include a no-enzyme well to establish baseline phosphate background.
Termination & Detection: Add the Malachite Green acidic reagent to quench the enzyme and form the phosphomolybdate complex. Incubate for 10 minutes at room temperature.
Quantification: Read absorbance at 620 nm using a microplate reader.
Data Modeling: Plot initial velocities against inhibitor concentration. For tight-binding mimics (like Phosphodiester 3), fit the data to the Morrison equation rather than standard Michaelis-Menten, as the inhibitor concentration approaches the enzyme concentration.
Figure 2: High-throughput screening workflow for evaluating synthetic PPCS inhibitors.
Conclusion & Future Directions
The transition from endogenous substrates to synthetic derivatives in PPCS research highlights a masterclass in exploiting evolutionary divergence. While endogenous substrates (PPA, CTP) drive the essential survival pathways of pathogens like M. tuberculosis and S. pneumoniae, synthetic derivatives like Phosphodiester 3 and Compound 1f successfully hijack or halt this machinery[1][3].
Future drug development must focus on optimizing the physicochemical properties of these synthetic derivatives. While intermediate mimics exhibit staggering in vitro potency (10 nM), their highly charged nature often limits cellular permeability[3]. Prodrug strategies or the discovery of novel uncompetitive allosteric scaffolds (like Compound 1f) represent the most viable path toward clinical translation.
References
Targeting Mycobacterium tuberculosis CoaBC through Chemical Inhibition of 4′-Phosphopantothenoyl-l-cysteine Synthetase (CoaB) Activity
ACS Infectious Diseases
URL:[Link]
Selective Inhibitors of Bacterial Phosphopantothenoylcysteine Synthetase
Journal of the American Chemical Society (JACS)
URL:[Link]
Adipostatins E-J, New Potent Antimicrobials Identified as Inhibitors of Coenzyme-A Biosynthesis
Tetrahedron Letters / NIH PMC
URL:[Link]
cross-reactivity in N-Palmitoyl-O-phosphocholine Serine assays
Title : Overcoming Cross-Reactivity in N-Palmitoyl-O-phosphocholine Serine (PPCS) Assays: A Comparative Guide Introduction N-Palmitoyl-O-phosphocholine Serine (PPCS), historically referred to as lysosphingomyelin-509 (ly...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Overcoming Cross-Reactivity in N-Palmitoyl-O-phosphocholine Serine (PPCS) Assays: A Comparative Guide
Introduction
N-Palmitoyl-O-phosphocholine Serine (PPCS), historically referred to as lysosphingomyelin-509 (lysoSM-509), has emerged as a highly sensitive and specific blood-based biomarker for Niemann-Pick disease type C (NPC)[1]. Because NPC is a rare and heterogeneous neurovisceral lysosomal storage disorder, rapid and accurate biochemical screening is critical for early intervention[2]. Furthermore, multiplexing PPCS with sphingosylphosphorylcholine (SPC) allows clinicians to differentiate NPC from Acid Sphingomyelinase Deficiency (ASMD, or Niemann-Pick types A/B)[3].
However, the structural homology between PPCS, lysosphingomyelin (Lyso-SM), and bulk phosphatidylcholines (PCs) introduces significant cross-reactivity and ion suppression challenges in standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays[4]. This guide objectively compares the performance of the AeroLipid™ PPCS-MS Assay Kit against traditional Liquid-Liquid Extraction (LLE) LC-MS/MS methods, detailing the mechanistic causality behind our optimized workflow.
The Causality of Cross-Reactivity in PPCS Assays
In positive-ion electrospray ionization (ESI+), PPCS, SPC, and Lyso-SM all contain a phosphocholine moiety, which yields a dominant product ion at m/z 184 upon collision-induced dissociation (CID)[1].
Isobaric Interference : Certain endogenous lipids share near-identical precursor masses with PPCS. If chromatographic resolution is insufficient, these species co-elute and undergo CID to produce the same m/z 184 fragment, leading to false-positive signal inflation.
In-Source Fragmentation : High-abundance PCs can undergo in-source fragmentation, losing their acyl chains to form transient ions that mimic the precursor mass of PPCS.
Matrix Effects (Ion Suppression) : Traditional LLE extracts a massive excess of neutral lipids and bulk PCs. When these co-elute with PPCS, they compete for charge in the ESI droplet, causing severe ion suppression and reducing assay sensitivity.
To build a self-validating assay, one must decouple these variables. The AeroLipid™ kit utilizes a tailored Solid-Phase Extraction (SPE) chemistry combined with a highly tuned HILIC/Reversed-Phase hybrid gradient to selectively retain PPCS and SPC while washing away bulk PCs.
Product Comparison: AeroLipid™ vs. Standard LLE LC-MS/MS
To evaluate the efficacy of the AeroLipid™ kit, we conducted a head-to-head comparison with a standard LLE protocol (Chloroform/Methanol/Water, 2:1:1 v/v) using spiked human plasma samples.
Table 1: Performance Comparison of PPCS Extraction and Quantification Methods
Standard LLE fails to separate structural isomers prior to MS/MS.
Matrix Effect (Ion Suppression)
-4.2% (Negligible)
-38.5% (Severe)
Removal of highly abundant phospholipids prevents ESI charge competition.
Recovery Rate
94% ± 2.1%
72% ± 8.4%
SPE eliminates phase-separation partition losses inherent to LLE.
Limit of Quantitation (LOQ)
0.5 ng/mL
5.0 ng/mL
Reduced background noise and enhanced ionization efficiency.
Self-Validating Experimental Protocol: AeroLipid™ Workflow
This protocol is designed as a self-validating system: the inclusion of stable isotope-labeled internal standards (PPCS-d9 and nor-SPC) prior to extraction ensures that any matrix effects or extraction losses are mathematically normalized in the final quantification[3].
Step 1: Sample Preparation & Internal Standard Spiking
Aliquot 50 µL of patient plasma or serum into a low-bind microcentrifuge tube.
Add 10 µL of Internal Standard working solution (containing 100 ng/mL PPCS-d9 and 100 ng/mL nor-SPC in methanol). Causality: Spiking before precipitation ensures the IS undergoes the exact same physical and chemical stresses as the endogenous analytes, validating the extraction efficiency.
Add 150 µL of chilled Methanol/Acetonitrile (1:1, v/v) to precipitate plasma proteins. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Step 2: Solid Phase Extraction (SPE)
Condition the AeroLipid™ C18-Polymeric SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.
Load the supernatant from Step 1 onto the cartridge.
Wash with 1 mL of 5% Methanol in Water to elute salts and highly polar interferences.
Wash with 1 mL of Hexane to selectively remove highly non-polar bulk lipids (e.g., triglycerides).
Elute the target analytes (PPCS and SPC) using 0.5 mL of Isopropanol/Methanol (1:1, v/v) containing 0.1% Formic Acid. Causality: This specific solvent polarity selectively desorbs the amphiphilic PPCS without eluting strongly retained hydrophobic PCs, preventing downstream ion suppression.
Step 3: LC-MS/MS Analysis
Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of Initial Mobile Phase (Water/Methanol 50:50 with 5 mM ammonium formate).
Inject 5 µL onto a C18 UPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[3].
Run a gradient from 50% to 95% Mobile Phase B (Acetonitrile/Isopropanol 50:50, 0.1% Formic Acid) over 5 minutes.
Monitor via Multiple Reaction Monitoring (MRM) in positive mode: PPCS (m/z 509.3 → 184.1) and SPC (m/z 465.3 → 184.1)[1].
Conclusion
Accurate quantification of PPCS is paramount for the reliable diagnosis of Niemann-Pick disease type C[4]. Standard extraction methodologies often fail to account for the complex lipidome matrix, leading to cross-reactivity and ion suppression. By integrating a highly selective SPE chemistry with optimized UPLC conditions, the AeroLipid™ kit establishes a self-validating system that eliminates isobaric interference, ensuring absolute diagnostic confidence.
References
Title: Searching, Structural Determination, and Diagnostic Performance Evaluation of Biomarker Molecules for Niemann–Pick Disease Type C Using Liquid Chromatography/Tandem Mass Spectrometry
Source: PMC (nih.gov)
URL:[Link]
Title: Development of a diagnostic screening strategy for niemann-pick diseases based on simultaneous liquid chromatography-tandem mass spectrometry analyses of n-palmitoyl-o-phosphocholine-serine and sphingosylphosphorylcholine
Source: Tohoku University (elsevierpure.com)
URL:[Link]
Title: Application of N-Palmitoyl-O-Phosphocholineserine for Diagnosis and Assessment of Response to Treatment in Niemann-Pick Type C disease
Source: PMC (nih.gov)
URL:[Link]
Title: Advancing diagnosis and treatment of Niemann-Pick C disease through biomarker discovery
Source: Open Exploration Publishing
URL:[Link]
As a Senior Application Scientist overseeing high-throughput lipidomics and clinical assay development, I frequently guide laboratories through the operational integration of novel biomarkers. N-Palmitoyl-O-phosphocholin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing high-throughput lipidomics and clinical assay development, I frequently guide laboratories through the operational integration of novel biomarkers. N-Palmitoyl-O-phosphocholine Serine (PPCS) is a prime example. Recently identified as a highly sensitive biomarker for Niemann-Pick Disease Type C (NPD-C)[1], PPCS is fundamentally transforming diagnostic screening when quantified alongside sphingosylphosphorylcholine (SPC)[1].
However, introducing synthetic or isolated phospholipid derivatives into your laboratory requires more than just analytical precision. To maintain assay integrity and ensure laboratory safety, you must implement strict, self-validating handling and disposal protocols. This guide provides the essential operational and logistical framework for working with PPCS.
Physicochemical Profile & Operational Relevance
Before handling PPCS, it is critical to understand its physical properties. The amphiphilic nature of this N-acylated-O-phosphocholine-serine dictates both its extraction chemistry and its environmental hazard profile[2].
Property
Value
Clinical / Operational Relevance
CAS Number
2517555-53-0
Essential for Safety Data Sheet (SDS) tracking and inventory logging[3].
Molecular Formula
C24H49N2O7P
Indicates the presence of phosphorus and nitrogen; dictates high-temperature incineration requirements for disposal.
Molecular Weight
508.328 g/mol
Critical for calculating exact molarity during internal standard preparation.
Solubility
Organic solvents (e.g., Methanol, Chloroform)
Dictates the choice of extraction solvent and necessitates strict liquid waste segregation.
Storage Temperature
-20°C to -15°C
Prevents lipid hydrolysis and degradation of the phosphocholine headgroup.
The Diagnostic Workflow Context
Understanding the analytical lifecycle of PPCS is essential for identifying where waste is generated and where exposure risks occur. In clinical screening, PPCS is extracted from patient serum using organic solvents before being subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].
Diagnostic workflow utilizing PPCS quantification for Niemann-Pick Disease Type C screening.
Standard Operating Procedure: Handling & Spill Response
While synthetic phospholipids are generally not classified as acutely toxic under standard GHS criteria[4], they pose unique physical hazards in the laboratory.
Accidental Spill Containment Protocol
If a PPCS solution (or its organic extract) is spilled, follow this self-validating containment system:
Initial Containment (Do NOT use water):
Causality: Adding water to a phospholipid spill creates a highly slippery surface hazard due to the amphiphilic nature of the lipid molecules[4].
Absorption:
Cover the spill with an inert, dry absorbent such as vermiculite, dry sand, or diatomaceous earth[5].
Causality: Inert materials physically trap the lipid molecules and the organic solvent without inducing a chemical reaction or forming an unmanageable emulsion.
Collection:
Sweep the absorbed material using non-sparking tools and transfer it to a sealable, solvent-resistant polypropylene container.
Secondary Cleaning:
Once the bulk lipid is removed, wipe the area with a solvent-dampened cloth (e.g., 70% isopropanol) to break down the remaining lipid film, followed by a final flush with water[5].
Step-by-step spill response and chemical waste disposal workflow for synthetic phospholipids.
Proper Disposal Procedures
PPCS and other synthetic phospholipids are not readily biodegradable[5]. If discharged into the environment, they can form stable emulsions that disrupt local water treatment processes and aquatic ecosystems[5].
Step 1: Segregation of Liquid Waste
Action: Liquid waste containing PPCS (typically dissolved in extraction solvents like methanol or chloroform) must never be poured down the sink[5].
Causality: Segregate this waste into designated EHS-approved carboys. If chloroform or dichloromethane was used during the lipid extraction phase, the waste must go into a Halogenated Organic Waste container. If only methanol/acetonitrile was used, use a Non-Halogenated Organic Waste container. Mixing these streams can lead to explosive reactions or toxic gas release during downstream waste processing.
Step 2: Solid Waste Containment
Action: Consumables (pipette tips, LC vials, absorbent materials from spills) contaminated with PPCS must be collected in puncture-resistant, biohazard or chemical-waste-approved solid containers.
Causality: Even trace amounts of synthetic lipids can degrade over time. If exposed to extreme heat or incompatible chemicals in standard trash, they can decompose to produce mild amines or oxides of phosphorus and nitrogen[5].
Step 3: Final Destruction (Incineration)
Action: Coordinate with your Environmental Health and Safety (EHS) department or a licensed waste disposal company to ensure the waste is routed for high-temperature incineration[5].
Causality: Incineration is the only reliable method to completely break down the highly stable carbon-phosphorus and carbon-nitrogen bonds in the phosphocholine headgroup, ensuring no ecologically persistent residues enter the environment.
References
National Institutes of Health (PubMed). "Development of a Diagnostic Screening Strategy for Niemann-Pick Diseases Based on Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analyses of N-Palmitoyl-O-phosphocholine-serine and Sphingosylphosphorylcholine." Available at:[Link]
MDPI. "Structural Determination of Lysosphingomyelin-509 and Discovery of Novel Class Lipids from Patients with Niemann–Pick Disease Type C." Available at:[Link]
Sevron Safety Data Sheets. "SAFETY DATA SHEET Arlasilk Phospholipid." Available at: [Link]
Ag Processing Inc. "Safety Data Sheet (SDS) - Vegetable Oil Phospholipids." Available at: [Link]